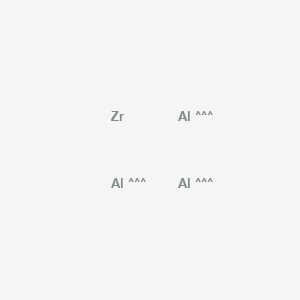

Aluminum, compd. with zirconium (3:1)

Vue d'ensemble

Description

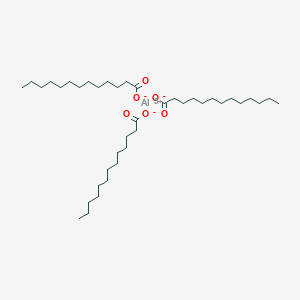

“Aluminum, compd. with zirconium (3:1)” is also known as Zirconium aluminide . It has the molecular formula Al3Zr and an average mass of 172.169 Da . It is a compound that combines aluminum and zirconium in a 3:1 ratio .

Synthesis Analysis

The synthesis of Aluminum, compd. with zirconium (3:1) involves mixing aluminum alloy material with zirconium silicate particles . The test samples are prepared by means of a stir casting process . In another method, scandium is introduced into commercial aluminum alloys together with zirconium, which stabilizes and strengthens the favorable effect of scandium .Molecular Structure Analysis

The molecular structure of Aluminum, compd. with zirconium (3:1) is represented by the formula Al3Zr .Chemical Reactions Analysis

Scandium is introduced into commercial aluminum alloys together with zirconium, which stabilizes and strengthens the favorable effect of scandium . The addition of zirconium to alloys of the Al – Sc system, entering into solid solution, slows down supersaturated solid solution of scandium and zirconium in aluminum decomposition, and retards secondary particle Al3(Sc1 – x, Zrx) growth .Physical And Chemical Properties Analysis

Zirconium aluminide is a refractory metal with a high melting point . It is less reactive than the typical metals but more reactive than the less typical metals . It has good corrosion and heat resistance .Applications De Recherche Scientifique

High-Temperature Applications

Field

This application falls under the field of Materials Science and Industrial Engineering .

Application

Aluminum Zirconate’s high thermal stability and low thermal expansion coefficient make it an ideal material for parts and components that need to operate in high-temperature conditions .

Method

The material is used in the manufacturing of parts and components that are exposed to high temperatures, such as furnaces, kilns, and heat exchangers in industries such as metallurgy and ceramics .

Results

The use of Aluminum Zirconate in these applications results in improved performance and longevity of the parts and components due to its ability to withstand temperatures of up to 2000°C .

Thermal Barrier Coatings (TBCs)

Field

This application is relevant to the field of Aerospace Engineering .

Application

Aluminum Zirconate can be used to produce TBCs in gas turbine engines to protect the underlying metal components from high temperatures, thereby increasing their efficiency and lifespan .

Method

The material is applied as a coating to the metal components of gas turbine engines .

Results

The use of Aluminum Zirconate as a TBC results in increased efficiency and lifespan of the gas turbine engines .

Ceramic Matrix Composites (CMCs)

Field

This application is relevant to the field of Materials Science .

Application

Given its impressive mechanical strength and toughness, Aluminum Zirconate is often used as a reinforcement phase in CMCs, enhancing their performance and durability .

Method

The material is incorporated into the matrix of the composite during the manufacturing process .

Results

The incorporation of Aluminum Zirconate into CMCs results in composites with improved performance and durability .

Catalyst Support

Field

This application is relevant to the field of Chemical Engineering .

Application

Aluminum Zirconate’s excellent thermal shock resistance makes it a suitable material for catalyst support in chemical reactions involving sudden temperature changes .

Method

The material is used as a support structure for catalysts in various chemical reactions .

Results

The use of Aluminum Zirconate as a catalyst support can enhance the efficiency and stability of the catalytic process .

Aluminum-Copper Alloys

Field

This application is relevant to the field of Metallurgy .

Application

Aluminum Zirconate is used in the production of Aluminum-Copper alloys to enhance their mechanical properties at elevated temperatures .

Method

Aluminum Zirconate is added to the alloy during the manufacturing process. The addition of Zirconium leads to the formation of Al3Zr particles in the alloy, which provides heterogeneous nucleation sites for precipitates during the heat treatment, increasing their number density .

Results

The addition of Aluminum Zirconate results in alloys with higher tensile strength. For example, an alloy thermally exposed at 300°C for 100 hours exhibited a higher tensile strength than the base alloy at both room and elevated temperatures .

Lightweight Structural Components

Field

This application is relevant to the fields of Automotive and Aerospace Engineering .

Application

Aluminum Zirconate is used in the production of lightweight structural components that require high strength and corrosion resistance .

Method

Aluminum Zirconate is incorporated into the material during the manufacturing process of the structural components .

Results

The use of Aluminum Zirconate results in lightweight structural components with high strength and corrosion resistance, which are crucial in the automotive and aerospace sectors .

Catalysts in Chemical Reactions

Application

Aluminum Zirconate’s excellent thermal shock resistance makes it a suitable material for catalysts in chemical reactions involving sudden temperature changes .

Method

The material is used as a catalyst in various chemical reactions .

Results

The use of Aluminum Zirconate as a catalyst can enhance the efficiency and stability of the chemical process .

Aluminum Alloys

Application

Aluminum Zirconate is used in the production of Aluminum alloys to enhance their mechanical properties .

Method

Aluminum Zirconate is added to the alloy during the manufacturing process .

Results

The addition of Aluminum Zirconate results in alloys with higher tensile strength .

Orientations Futures

The use of Aluminum, compd. with zirconium (3:1) in various industrial applications is gaining wide acceptance due to its unusual characteristics of behavior with high strength to weight ratios . Its use in the production of lighter and stronger materials for various industrial applications represents a promising future direction .

Propriétés

InChI |

InChI=1S/3Al.Zr | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLXYLYDLCVKEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Al].[Al].[Al].[Zr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al3Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065152 | |

| Record name | Aluminum, compd. with zirconium (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zirconium aluminum | |

CAS RN |

12004-83-0 | |

| Record name | Aluminum, compd. with zirconium (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum, compd. with zirconium (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium, compound with zirconium (3:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[p-(dimethylamino)phenyl]fulvene](/img/structure/B80432.png)